Oxypalmatine

説明

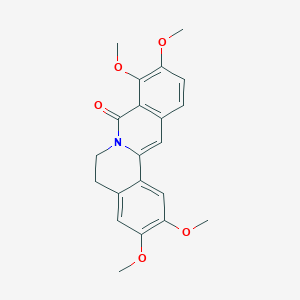

Structure

3D Structure

特性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Oxypalmatine in Breast Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine (OPT), a natural protoberberine-type alkaloid, has demonstrated notable anti-cancer activity against breast cancer. Emerging research pinpoints its primary mechanism of action to the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This inhibition triggers a cascade of downstream effects, leading to decreased cell proliferation, attenuated DNA replication, and the induction of apoptosis in various breast cancer subtypes.[1] This technical guide synthesizes the current understanding of this compound's molecular interactions within breast cancer cells, details relevant experimental methodologies, and presents its potential as a broad-spectrum therapeutic agent, supported by evidence from patient-derived organoid models.[1]

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The central mechanism underlying this compound's anti-tumor effect in breast cancer is the suppression of the PI3K/AKT signaling cascade. This pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a frequent event in breast cancer pathogenesis.[2]

Bioinformatic and network pharmacological analyses have predicted that PI3K/AKT is a key downstream pathway affected by this compound.[1] This was subsequently confirmed through Western blot analysis, which demonstrated that OPT treatment leads to the inactivation of the PI3K/AKT pathway in breast cancer cells.[1] By mitigating this signaling axis, this compound effectively curtails the pro-survival and pro-proliferative signals that drive breast cancer progression.[1] While PI3K/AKT is the primary target, network analysis also suggests potential, yet-to-be-confirmed effects on other pathways such as MAPK and VEGFA-VEGFR2.[1]

Signaling Pathway Diagram

Caption: this compound inhibits the PI3K/AKT pathway, reducing downstream pro-survival signals.

Cellular and Phenotypic Effects

This compound's inhibition of PI3K/AKT signaling translates into distinct, measurable anti-cancer effects at the cellular level.

Inhibition of Cell Proliferation and Viability

Studies utilizing Cell Counting Kit-8 (CCK-8) and 5-ethynyl-2'-deoxyuridine (EdU) assays have confirmed that this compound attenuates the proliferation and DNA replication of multiple breast cancer cell lines.[1] This broad-spectrum activity is significant, as it has been observed in patient-derived organoids from luminal A, HER2-overexpressing, and triple-negative breast cancer (TNBC) subtypes.[1]

Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Assay Duration |

|---|---|---|---|

| MCF-7 | Luminal A (ER+) | Data not available in cited literature | - |

| MDA-MB-231 | Triple-Negative | Data not available in cited literature | - |

| T-47D | Luminal A (ER+) | Data not available in cited literature | - |

| SK-BR-3 | HER2+ | Data not available in cited literature | - |

Note: While the primary literature confirms a dose-dependent inhibitory effect, specific IC50 values for this compound were not available in the reviewed full-text articles. This data is crucial for precise dose-response characterization.

Induction of Apoptosis

Flow cytometry analysis demonstrates that this compound treatment leads to a significant increase in the apoptotic cell population.[1] The molecular mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Inhibition of AKT, a known function of this compound, typically leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, thereby promoting programmed cell death.

Table 2: Effect of this compound on Apoptosis-Related Markers

| Marker | Function | Effect of this compound Treatment | Method of Detection |

|---|---|---|---|

| p-AKT | Pro-survival signaling | Decreased Expression | Western Blot |

| Bcl-2 | Anti-apoptotic | Presumed Decrease | Western Blot |

| Bax | Pro-apoptotic | Presumed Increase | Western Blot |

| Cleaved Caspase-3 | Executioner of apoptosis | Presumed Increase | Western Blot / IHC |

| Annexin V+ Cells | Apoptotic cell population | Increased Percentage | Flow Cytometry |

Note: The specific fold-changes in protein expression and precise percentages of apoptosis induced by this compound in breast cancer cells are pending full-text data availability.

Detailed Experimental Protocols

The following sections describe generalized, representative protocols for the key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Viability Assay (CCK-8)

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Protocol:

-

Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. The IC50 value is determined using a non-linear regression analysis.

-

Western Blot Analysis

-

Objective: To quantify the expression levels of key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, Bcl-2, Bax).

-

Protocol:

-

Culture and treat cells with specified concentrations of this compound for a designated time (e.g., 24 hours).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Quantify band density using software like ImageJ, normalizing to a loading control (e.g., GAPDH).

-

Workflow for Western Blot Analysisdot

References

a natural protoberberine-type alkaloid and a metabolite of Palmatine. Its potential applications in oncology and inflammatory diseases are notable. In cancer research, particularly breast cancer, Oxypalmatine has been shown to regulate cell proliferation and apoptosis by inhibiting the PI3K/AKT signaling pathway. Furthermore, it demonstrates anti-inflammatory properties by activating the Nrf2 pathway and inhibiting the NLRP3 inflammasome, making it a compound of interest for conditions like ulcerative colitis. The synthesis of this compound has also been an area of scientific exploration.This curated list of keywords is structured to align with the distinct phases of the research process, enabling scientists to precisely target the information they need at each stage of their investigation into Oxypalmatine.

Oxypalmatine: A Technical Guide to its Therapeutic Potential in Oncology and Inflammatory Disease

Introduction: this compound is a natural protoberberine-type alkaloid and a metabolite of Palmatine, primarily isolated from plants such as Phellodendron amurense[1]. This compound has garnered significant scientific interest for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. In cancer research, this compound has demonstrated the ability to modulate critical cell signaling pathways involved in proliferation and apoptosis[1][2][3]. Furthermore, its potent anti-inflammatory effects are attributed to its action on the Nrf2 antioxidant pathway and the NLRP3 inflammasome, making it a promising candidate for treating conditions like ulcerative colitis[4]. This guide provides an in-depth technical overview of this compound, summarizing key research findings, experimental methodologies, and its underlying mechanisms of action.

Oncological Applications: Targeting Breast Cancer

This compound has shown notable anti-cancer activity, with a primary mechanism of action involving the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway[1]. This pathway is a crucial regulator of cell growth, proliferation, survival, and migration, and its overactivation is a common feature in many cancers, including breast cancer[5][6][7].

By suppressing the PI3K/AKT pathway, this compound effectively attenuates the proliferation of breast cancer cells and induces programmed cell death (apoptosis)[1]. Studies have confirmed its cytotoxic effects across various breast cancer subtypes, including luminal A, HER2-overexpressing, and triple-negative, suggesting its potential as a broad-spectrum anti-cancer agent[1]. Its efficacy has been demonstrated not only in cell lines but also in patient-derived organoid models, which more closely mimic the in vivo tumor environment[1].

Quantitative Data: Effects on Cell Proliferation and Apoptosis

The following tables summarize the observed effects of this compound on breast cancer cell lines.

Table 1: Inhibition of Breast Cancer Cell Proliferation by this compound

| Cell Line | Assay Type | Key Findings | Reference |

| Multiple BC Cells | CCK-8 & EdU Assays | Attenuated proliferation and DNA replication in a dose-dependent manner. | [1] |

| MDA-MB-231 | Cell Proliferation Assay | ODC1 inhibitor DFMO significantly inhibited proliferation. | [8] |

| Lung Cancer Cells | In vivo Xenograft | Reduced tumor fluorescence intensity and tumor weight. | [9] |

Table 2: Induction of Apoptosis in Cancer Cells by this compound

| Cell Line | Assay Type | Key Findings | Reference |

| Multiple BC Cells | Flow Cytometry | Induced apoptosis. | [1] |

| A549 Lung Cancer | Annexin V/PI Cytometry | Induced apoptotic cell death. | [2][10] |

| A549 Lung Cancer | Western Blot | Modulated expression of apoptosis-associated proteins. | [10] |

Signaling Pathway Inhibition by this compound

This compound's primary oncological mechanism involves the direct or indirect inhibition of the PI3K/AKT pathway. This inactivation disrupts downstream signaling cascades that promote cell survival and proliferation.

References

- 1. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjgnet.com [wjgnet.com]

- 5. mdpi.com [mdpi.com]

- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. YAP/TAZ drives cell proliferation and tumor growth via a polyamine-eIF5A hypusination-LSD1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The JAK-STAT Signaling Pathway: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Core Mechanisms, Experimental Analysis, and Quantitative Landscape of the Janus Kinase-Signal Transducer and Activator of Transcription Pathway.

This technical guide provides a deep dive into the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cellular communication route involved in a multitude of physiological and pathological processes, including immunity, cell proliferation, differentiation, and apoptosis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visual representations of the pathway and its analysis.

Core Components and Mechanism of the JAK-STAT Pathway

The JAK-STAT signaling cascade is a direct route for transmitting extracellular signals from cytokines and growth factors to the nucleus, culminating in the regulation of gene expression.[1][3] The pathway is elegantly simple in its architecture, primarily consisting of three core components:

-

Receptors: Transmembrane proteins that bind to specific extracellular ligands, such as cytokines and growth factors. These receptors lack intrinsic kinase activity.[1]

-

Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are constitutively associated with the intracellular domains of the cytokine receptors.[1]

-

Signal Transducers and Activators of Transcription (STATs): A family of latent cytoplasmic transcription factors (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) that are recruited to the activated receptor-JAK complex.[1]

The canonical signaling cascade is initiated by the binding of a ligand to its specific receptor, which induces receptor dimerization or oligomerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptors, creating docking sites for the SH2 domains of STAT proteins.[1] Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus. In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1][3]

References

The Genesis of a Cure: A Technical Guide to Foundational and Exploratory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The journey from a biological hypothesis to a life-saving therapeutic is an intricate and multidisciplinary endeavor. This in-depth technical guide serves as a foundational and exploratory resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles and methodologies that underpin the modern drug discovery process. From the initial identification of a therapeutic target to the selection of a viable drug candidate, we will delve into the critical experimental protocols, data-driven decision-making, and the complex biological pathways that govern this scientific pursuit.

The Drug Discovery Pipeline: A Conceptual Workflow

The process of bringing a new drug to market is a lengthy and complex undertaking that can be broadly categorized into several key stages.[1][2] It begins with the fundamental research to understand the biological basis of a disease and identify a "target"—a molecule or pathway that a drug can interact with to produce a therapeutic effect.[1][3] This is followed by the discovery and optimization of a "hit" compound that shows activity against the target, which is then developed into a "lead" candidate with more drug-like properties.[4] The process culminates in preclinical and clinical trials to assess safety and efficacy.[2]

Target Identification and Validation: The Starting Point

The inception of any drug discovery project lies in the identification and validation of a suitable biological target.[1][3] A "druggable" target is a biomolecule, typically a protein, that can be modulated by a small molecule or biologic to achieve a therapeutic outcome.[1]

Experimental Protocols for Target Validation

Genetic-Based Validation: This approach involves manipulating the gene that encodes the target protein to assess its role in the disease phenotype.

-

RNA Interference (RNAi):

-

Design and Synthesis: Design and synthesize short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of the target gene.

-

Transfection: Introduce the siRNAs or shRNAs into relevant cells (e.g., disease-specific cell lines) using lipid-based transfection reagents or viral vectors.

-

Target Knockdown Confirmation: After 24-72 hours, assess the reduction in target mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, respectively.

-

Phenotypic Analysis: Evaluate the effect of target knockdown on a disease-relevant cellular phenotype (e.g., cell viability, proliferation, apoptosis).

-

-

CRISPR-Cas9 Gene Editing:

-

Guide RNA Design: Design single guide RNAs (sgRNAs) that target a specific region of the gene of interest.

-

Vector Construction: Clone the sgRNA sequence into a vector that also expresses the Cas9 nuclease.

-

Transfection and Selection: Transfect the vector into the target cells and select for cells that have successfully incorporated the construct.

-

Genotype and Phenotype Analysis: Verify the desired genetic modification (e.g., gene knockout) through sequencing and assess the resulting phenotypic changes.

-

Pharmacological Validation: This method utilizes small molecule modulators (inhibitors or activators) to probe the function of the target.

-

Compound Selection: Obtain a known selective modulator of the target of interest.

-

Cellular Assays: Treat relevant cell lines with the compound across a range of concentrations.

-

Target Engagement: Confirm that the compound interacts with the target in the cellular context using techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry.

-

Phenotypic Correlation: Correlate the degree of target engagement with the observed cellular phenotype to establish a causal link.

Hit Identification: Finding the Initial Spark

Once a target is validated, the next step is to identify "hits"—small molecules that exhibit the desired activity against the target.[4] High-Throughput Screening (HTS) is a common method for this purpose, allowing for the rapid testing of large compound libraries.[4]

High-Throughput Screening (HTS) Workflow

The HTS process involves several key steps to efficiently screen large numbers of compounds.[5]

Data Presentation: HTS Hit Identification

The results of an HTS campaign are typically analyzed to identify compounds that show a statistically significant effect compared to controls. The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[5] A Z'-factor above 0.5 is generally considered indicative of a robust assay.[5]

| Compound ID | Primary Screen Activity (% Inhibition) | Confirmatory Screen IC50 (µM) | Z'-Factor |

| A01 | 85.2 | 1.5 | 0.78 |

| B12 | 78.9 | 3.2 | 0.78 |

| C05 | 92.1 | 0.8 | 0.78 |

| D08 | 65.4 | 10.1 | 0.78 |

Lead Optimization: From Hit to Candidate

Following the identification of promising hits, the process of lead optimization begins. This iterative process involves medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hits.[6]

Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative approach to HTS that starts with the identification of low-molecular-weight fragments that bind weakly to the target.[7] These fragments are then optimized into more potent lead compounds through strategies like fragment growing, linking, or merging.[8]

Data Presentation: Fragment Hit Optimization

The progress of lead optimization is tracked by monitoring key parameters such as binding affinity and ligand efficiency.

| Fragment ID | Binding Affinity (KD, µM) | Ligand Efficiency (LE) | Optimization Strategy | Optimized Compound | Optimized KD (nM) |

| F01 | 500 | 0.35 | Fragment Growing | F01-Opt1 | 50 |

| F02 | 800 | 0.32 | Fragment Linking | F02-Link-F03 | 25 |

| F03 | 1200 | 0.29 | Fragment Linking | F02-Link-F03 | 25 |

Understanding the Biological Context: Signaling Pathways

A deep understanding of the underlying biology is crucial for successful drug discovery. Signaling pathways are complex networks of protein interactions that regulate cellular processes, and their dysregulation is often implicated in disease.[1][2][3][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

Wnt Signaling Pathway in Cancer

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis.[2][9][13][15][19] Aberrant activation of this pathway is a hallmark of many cancers.[9][13][15]

MAPK Signaling Pathway and Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][10][14][21][30] Its dysregulation is a common driver of cancer.[10][14]

Preclinical Development: Assessing Safety and Efficacy

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical testing to evaluate its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[31]

Experimental Protocols for In Vitro ADMET Assays

-

Metabolic Stability Assay (Liver Microsomes):

-

Incubation: Incubate the test compound with human or animal liver microsomes and NADPH (a cofactor for metabolic enzymes) at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using liquid chromatography-mass spectrometry (LC-MS).

-

Data Calculation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

-

-

Caco-2 Permeability Assay:

-

Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer) on a permeable support (e.g., Transwell insert).

-

Compound Application: Apply the test compound to the apical (top) side of the cell monolayer.

-

Sampling: At various time points, collect samples from the basolateral (bottom) side.

-

Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp), which is an indicator of intestinal absorption.

-

Data Presentation: ADMET Properties of Drug Candidates

The data from ADMET studies are crucial for selecting candidates with favorable pharmacokinetic profiles.

| Compound ID | Metabolic Stability (t1/2, min) | Caco-2 Permeability (Papp, 10^-6 cm/s) | Plasma Protein Binding (%) | Cytochrome P450 Inhibition (IC50, µM) |

| Lead-Opt-1 | 45 | 15.2 | 85 | > 20 (for major isoforms) |

| Lead-Opt-2 | 120 | 8.5 | 92 | 5.6 (CYP3A4) |

| Lead-Opt-3 | 95 | 22.1 | 78 | > 20 (for major isoforms) |

The Role of Computational Methods in Drug Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs.[32] CADD methods can be broadly classified into structure-based and ligand-based approaches.

Structure-Based Drug Design (SBDD) Workflow

SBDD relies on the three-dimensional structure of the target protein to design and optimize ligands.

This guide provides a foundational overview of the key concepts and methodologies in exploratory drug discovery. The successful development of new medicines requires a deep integration of biology, chemistry, pharmacology, and computational sciences, coupled with rigorous experimental design and data analysis. As our understanding of disease biology continues to expand, so too will the innovative strategies and technologies employed to discover the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. japsonline.com [japsonline.com]

- 5. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Drug Discovery Approaches to Target Wnt Signaling in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Wnt-dependent signaling pathways as target in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chemdiv.com [chemdiv.com]

- 30. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. elearning.uniroma1.it [elearning.uniroma1.it]

- 32. pubs.acs.org [pubs.acs.org]

Oxypalmatine: A Technical Guide to its Inhibition of the PI3K/AKT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine (OPT), a protoberberine-type alkaloid isolated from Phellodendron amurense, has emerged as a promising anti-cancer agent. Accumulating evidence demonstrates its potent inhibitory effects on the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical mediator of cell proliferation, survival, and apoptosis that is frequently dysregulated in various malignancies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the PI3K/AKT cascade. It consolidates quantitative data from in vitro and in vivo studies, details key experimental protocols for investigating its effects, and presents visual representations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 recruits AKT to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[6] Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins such as Bad and regulating cell cycle progression.[1][7] The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a negative regulator of this pathway by dephosphorylating PIP3.[5]

This compound's Mechanism of Action: Inhibition of PI3K/AKT Signaling

This compound exerts its anti-cancer effects by directly targeting and inhibiting the PI3K/AKT signaling pathway.[8][9] Studies in lung and breast cancer cell lines have demonstrated that treatment with this compound leads to a significant downregulation in the phosphorylation levels of both PI3K and AKT.[8] This inhibition of the PI3K/AKT cascade is a key mechanism through which this compound suppresses cancer cell proliferation and induces apoptosis.[8][9] Molecular docking studies have suggested that this compound may directly interact with PIK3R1 and AKT1, further supporting its role as a direct inhibitor of this pathway.[8][10][11] The inactivation of the PI3K/AKT pathway by this compound has been shown to be a critical step in its induction of apoptotic cell death.[8]

Quantitative Data on this compound's Efficacy

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several lung adenocarcinoma cell lines are presented below.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| A549 | 24 | 17.42[8] |

| 48 | 3.747[8] | |

| H1299 | 24 | 25.48[8] |

| 48 | 4.215[8] | |

| H1975 | 24 | 15.36[8] |

| 48 | 3.811[8] | |

| PC9 | 24 | 20.10[8] |

| 48 | 12.22[8] |

Table 1: IC50 values of this compound in lung cancer cell lines.[8]

In Vivo Tumor Growth Inhibition

In a subcutaneous xenograft model using Lewis lung carcinoma (LLC) cells, this compound treatment significantly suppressed tumor growth.

| Treatment Group | Measurement | Result | P-value |

| This compound | Tumor Bioluminescence Intensity | Reduced | P = 0.047[12] |

| This compound | Excised Tumor Weight | Reduced | P = 0.026[12] |

Table 2: In vivo anti-tumor effects of this compound in an LLC xenograft model.[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for the desired time periods (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis of PI3K/AKT Pathway Proteins

This protocol details the detection of key proteins in the PI3K/AKT pathway to assess their phosphorylation status following this compound treatment.

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT (Ser473), AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Harvest cancer cells (e.g., Lewis lung carcinoma) during their exponential growth phase and resuspend them in sterile PBS or Matrigel.

-

Animal Inoculation: Subcutaneously inject the cell suspension (e.g., 1x10⁶ cells in 100 µL) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to the respective groups according to the desired dosing schedule and duration.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry).

Conclusion and Future Directions

This compound has been robustly demonstrated to be a potent inhibitor of the PI3K/AKT signaling pathway, a key driver of tumorigenesis. Its ability to suppress cell proliferation and induce apoptosis in various cancer models underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound. Future research should focus on elucidating the precise molecular interactions of this compound with its targets within the PI3K/AKT pathway, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination therapies with other anti-cancer agents to enhance therapeutic outcomes. The induction of protective autophagy by this compound in lung cancer cells also suggests that combining it with autophagy inhibitors could be a promising therapeutic strategy.[8]

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oxypalmatine: A Technical Whitepaper on Nrf2 Activation and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine, an isoquinoline alkaloid, is emerging as a compound of significant interest due to its potent antioxidant and anti-inflammatory properties. This document provides a detailed technical overview of the molecular mechanisms underpinning these effects, with a specific focus on its dual action on the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Through the activation of the Nrf2 antioxidant response and the concurrent inhibition of the pro-inflammatory NF-κB cascade, this compound presents a promising therapeutic strategy for a range of oxidative stress and inflammation-driven pathologies. This whitepaper synthesizes available quantitative data, outlines detailed experimental protocols for mechanism-of-action studies, and provides visual representations of the core signaling pathways.

Introduction to this compound

This compound is a protoberberine alkaloid found in various medicinal plants. Structurally similar to other well-studied alkaloids like palmatine and berberine, it shares a pharmacological profile characterized by significant biological activity. Recent research has highlighted its potential in mitigating cellular damage caused by oxidative stress and inflammation.[1][2] The therapeutic promise of this compound lies in its ability to modulate key cellular signaling pathways that govern cellular defense and inflammatory responses. This document elucidates the core mechanisms, focusing on the Keap1-Nrf2-ARE and NF-κB pathways.

The Keap1-Nrf2-ARE Antioxidant Response Pathway

The Keap1-Nrf2-ARE pathway is the primary regulator of cellular defense against oxidative and electrophilic stress.[3][4] It orchestrates the expression of a wide array of cytoprotective genes that detoxify reactive oxygen species (ROS) and maintain redox homeostasis.[5][6]

Mechanism of Action:

-

Basal State: Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[7][8] Keap1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the 26S proteasome.[9][10] This ensures that Nrf2 levels remain low.

-

Activation State: In the presence of oxidative stress or electrophilic compounds (like this compound), reactive cysteine residues on Keap1 are modified.[11] This conformational change disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation.[8][10]

-

Nuclear Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma oncogene homolog) proteins.[12] This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[5][12][13] This binding initiates the transcription of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1).[14][15]

This compound's Anti-inflammatory Effects via NF-κB Inhibition

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival.[16] Chronic activation of this pathway is implicated in many inflammatory diseases.

Mechanism of Action:

-

Basal State: In unstimulated cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins called Inhibitors of κB (IκBs), with IκBα being the most prominent.[17]

-

Activation State: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex.[16] IKK then phosphorylates IκBα on specific serine residues, marking it for ubiquitination and subsequent degradation by the proteasome.[16][17]

-

Nuclear Translocation and Gene Expression: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate into the nucleus.[16] In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Cyclooxygenase-2 (COX-2).[18]

Studies on the related compound palmatine demonstrate that it effectively suppresses the NF-κB pathway by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of p65.[18] This action leads to a significant reduction in the production of pro-inflammatory cytokines.[18]

Crosstalk and this compound's Dual Mechanism

A crucial aspect of this compound's efficacy is its ability to simultaneously activate the Nrf2 pathway and inhibit the NF-κB pathway. These two pathways are known to have an antagonistic relationship.

-

Nrf2 Suppresses NF-κB: The products of Nrf2 target genes, such as HO-1, have direct anti-inflammatory effects that can suppress NF-κB signaling.[15]

-

NF-κB Suppresses Nrf2: Conversely, pro-inflammatory conditions driven by NF-κB can lead to the suppression of Nrf2 activity.

This compound's dual action breaks this inflammatory cycle. By activating Nrf2, it bolsters the cell's antioxidant defenses, which in turn helps to quell the inflammatory signaling that activates NF-κB. Concurrently, its direct inhibition of the NF-κB pathway reduces the expression of pro-inflammatory cytokines, alleviating the cellular stress that would otherwise suppress the Nrf2 response. This synergistic mechanism makes this compound a potent agent for managing diseases with both oxidative stress and inflammatory components.

Quantitative Data Summary

The following tables summarize the quantitative effects of palmatine, a closely related compound to this compound, on markers of the Nrf2 and NF-κB pathways in various experimental models.

Table 1: Effect of Palmatine on Nrf2 Pathway Activation

| Model System | Treatment | Target Gene/Protein | Fold Induction (vs. Control) | Reference |

|---|---|---|---|---|

| HT-22 Cells | Palmatine | Nrf2 | Increased | [2] |

| HT-22 Cells | Palmatine | HO-1 | Increased | [2] |

| Mouse Model | Palmatine | Nrf2/HO-1 Pathway | Activated |[2] |

Table 2: Effect of Palmatine on NF-κB Pathway and Inflammatory Markers in LPS-Stimulated Cells

| Model System | Treatment | Target Marker | % Inhibition (vs. LPS alone) | Reference |

|---|---|---|---|---|

| EpH4-Ev Cells | Palmatine | p-Akt | Significantly Reduced | [18] |

| EpH4-Ev Cells | Palmatine | p-p65 | Significantly Reduced | [18] |

| EpH4-Ev Cells | Palmatine | IL-6 mRNA | Significantly Reduced | [18] |

| EpH4-Ev Cells | Palmatine | TNF-α mRNA | Significantly Reduced | [18] |

| EpH4-Ev Cells | Palmatine | IL-1β mRNA | Significantly Reduced | [18] |

| EpH4-Ev Cells | Palmatine | COX-2 mRNA | Significantly Reduced |[18] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of compounds like this compound.

In Vitro Model: LPS-Induced Inflammation in Macrophages

-

Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocytes are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Experimental Workflow:

-

Seed cells in appropriate plates (e.g., 6-well plates for Western blot/qRT-PCR, 96-well plates for viability assays).

-

Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 min for phosphorylation events, 6-24 hours for gene/protein expression).

-

Harvest cells for downstream analysis (protein for Western blot, RNA for qRT-PCR) or collect supernatant for cytokine analysis (ELISA).

-

Western Blot Analysis for Protein Expression

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-p65, anti-p-IκBα, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol reagent or spin columns).

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

qPCR: Perform real-time PCR using a SYBR Green master mix with specific primers for target genes (e.g., TNF-α, IL-6, HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Nrf2 Activation Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, treat the transfected cells with this compound or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

-

Lysis and Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of ARE-dependent transcription.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

-

Animals: Use C57BL/6 mice (8-10 weeks old).

-

Experimental Design:

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a set period (e.g., daily for 3-7 days).

-

On the final day, induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.).[19][20]

-

After a specific time (e.g., 4-6 hours), collect blood via cardiac puncture for serum cytokine analysis (ELISA).

-

Euthanize the animals and harvest tissues (e.g., liver, lung, kidney) for histopathological analysis (H&E staining) and protein/RNA extraction for Western blot and qRT-PCR.

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential as a dual-modulator of cellular defense and inflammatory pathways. Its ability to activate the Nrf2/ARE system provides a robust antioxidant and cytoprotective response, while its concurrent inhibition of the NF-κB pathway directly suppresses the production of key inflammatory mediators. This synergistic mechanism of action positions this compound as a compelling candidate for further investigation in the treatment of chronic diseases where oxidative stress and inflammation are key pathological drivers, such as neurodegenerative disorders, cardiovascular disease, and certain cancers.

Future research should focus on comprehensive preclinical studies to establish its pharmacokinetic and pharmacodynamic profiles, long-term safety, and efficacy in various disease models. Further structural modifications could also be explored to enhance its bioavailability and target specificity, paving the way for potential clinical development.

References

- 1. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antioxidant Response Element and Oxidative Stress Modifiers in Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation of the antioxidant response element. Activation by Nrf2 and repression by MafK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide-induced expression of NAD(P)H:quinone oxidoreductase 1 and heme oxygenase-1 protects against excessive inflammatory responses in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

Putative Mechanism of Oxypalmatine in NLRP3 Inflammasome Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of oxypalmatine on NLRP3 inflammasome inhibition is not currently available in the public domain. This guide presents a putative mechanism extrapolated from extensive research on the structurally related and well-studied protoberberine alkaloids, palmatine and berberine. The proposed pathways and experimental data should be considered as a strong theoretical framework to guide future research on this compound.

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases. This compound, a protoberberine alkaloid, is structurally similar to palmatine and berberine, both of which have demonstrated significant inhibitory effects on the NLRP3 inflammasome. This document outlines the proposed core mechanisms by which this compound may inhibit NLRP3 inflammasome activation, drawing parallels from the established actions of palmatine and berberine. The primary proposed mechanisms involve the promotion of mitophagy and the modulation of upstream signaling pathways, such as reactive oxygen species (ROS) production and purinergic receptor signaling. This guide provides detailed experimental protocols and quantitative data from studies on related compounds to serve as a foundational resource for investigating this compound as a potential therapeutic agent targeting NLRP3-mediated inflammation.

Proposed Signaling Pathways of Inhibition

Based on the mechanisms elucidated for palmatine and berberine, this compound is hypothesized to inhibit the NLRP3 inflammasome through two primary, potentially interconnected, pathways.

Mitophagy-Dependent NLRP3 Degradation

Similar to palmatine, this compound may promote the process of mitophagy, the selective autophagic clearance of damaged mitochondria.[1][2][3] Damaged mitochondria are a significant source of NLRP3-activating signals, including mitochondrial ROS (mtROS) and released mitochondrial DNA (mtDNA).

Proposed Mechanism:

-

Induction of Mitophagy: this compound is proposed to enhance the expression and activation of key mitophagy-related proteins, such as PINK1 and Parkin.

-

Clearance of Damaged Mitochondria: This leads to the engulfment and degradation of dysfunctional mitochondria, thereby reducing the release of mtROS and other damage-associated molecular patterns (DAMPs).

-

Inhibition of NLRP3 Activation: By removing the source of activating signals, the assembly and activation of the NLRP3 inflammasome are prevented.[1][2]

Inhibition of Upstream Activation Signals

Drawing from the known effects of berberine, this compound may also act on upstream signaling events that are crucial for NLRP3 inflammasome activation.

Proposed Mechanisms:

-

ROS Scavenging and TXNIP Inhibition: this compound may reduce cellular ROS levels. ROS can trigger the dissociation of thioredoxin-interacting protein (TXNIP) from thioredoxin (TRX), allowing TXNIP to bind to and activate NLRP3. By scavenging ROS, this compound could prevent TXNIP-mediated NLRP3 activation.[4]

-

Interference with P2X7 Receptor Signaling: Berberine has been shown to interfere with the P2X7 purinergic receptor.[5] Activation of P2X7 by extracellular ATP leads to potassium efflux, a key trigger for NLRP3 activation. This compound may similarly modulate P2X7 receptor function, thereby inhibiting NLRP3 activation.

References

- 1. Palmatine Ameliorates Motor Deficits and Dopaminergic Neuron Loss by Regulating NLRP3 Inflammasome through Mitophagy in Parkinson's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palmatine Ameliorates High-Temperature and High-Humidity-Induced Enteritis Via Mitophagy and NLRP3 Inflammasome Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Berberine Inhibits Nod-Like Receptor Family Pyrin Domain Containing 3 Inflammasome Activation and Pyroptosis in Nonalcoholic Steatohepatitis via the ROS/TXNIP Axis [frontiersin.org]

- 5. portlandpress.com [portlandpress.com]

The Pharmacological Profile of Oxypalmatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of Oxypalmatine (OPT), a protoberberine-type alkaloid. As a key active metabolite of Palmatine, found in medicinal plants such as Phellodendron amurense, this compound has demonstrated significant therapeutic potential, particularly in oncology and inflammatory diseases. This document synthesizes current preclinical data, details its mechanisms of action, provides established experimental protocols, and visualizes key cellular pathways to support ongoing research and development efforts.

Core Pharmacological Activities

This compound exhibits two primary, well-documented pharmacological activities: anti-cancer and anti-inflammatory. These effects are underpinned by its ability to modulate critical intracellular signaling pathways.

Anti-Cancer Properties

This compound has emerged as a potent agent against various cancer types, most notably lung and breast cancers.[1][2] Its primary anti-neoplastic mechanism involves the induction of apoptosis and the modulation of autophagy through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[1][2]

Studies have shown that this compound effectively attenuates the proliferation and DNA replication of cancer cells, leading to cell cycle arrest and programmed cell death.[2] Furthermore, it demonstrates broad-spectrum potential, exerting cytotoxic effects across various breast cancer subtypes, including luminal A, HER2-overexpressing, and triple-negative organoids.[2] In lung cancer models, this compound not only induces apoptosis but also promotes a protective autophagy response; combining this compound with autophagy inhibitors has been suggested as a more effective therapeutic strategy.[1]

Anti-Inflammatory Properties

As a major metabolite of Palmatine, 8-Oxypalmatine (OPAL) demonstrates significant anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD).[3] Research using dextran sodium sulfate (DSS)-induced colitis models in mice has shown that this compound provides superior therapeutic effects compared to its parent compound, Palmatine.[3]

The primary anti-inflammatory mechanism involves the regulation of macrophage polarization.[3] this compound inhibits the infiltration of pro-inflammatory M1 macrophages while promoting the M2 macrophage phenotype.[3] This modulation is achieved through the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the pro-inflammatory NF-κB signaling pathway.[3] This activity leads to a significant reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (TGF-β, IL-10), thereby alleviating colon inflammation and helping to restore intestinal barrier integrity.[3]

Quantitative Pharmacological Data

Quantitative data is crucial for assessing the potency and efficacy of a therapeutic compound. The following tables summarize the available in vitro cytotoxicity data for this compound. Pharmacokinetic data for this compound is not currently available in the reviewed literature; data for its parent compound, Palmatine, is provided for reference.

Table 1: In Vitro Cytotoxicity of this compound (OPT) in Human Lung Adenocarcinoma Cell Lines [1]

| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |

| A549 | 24 | 17.42 |

| 48 | 3.75 | |

| H1299 | 24 | 25.48 |

| 48 | 4.22 | |

| H1975 | 24 | 15.36 |

| 48 | 3.81 | |

| PC9 | 24 | 20.10 |

| 48 | 12.22 |

Table 2: Pharmacokinetic Parameters of Palmatine (Parent Compound) in Rats [4]

Data for this compound is not currently available.

| Administration Route | Dose (mg/kg) | t1/2 (hours) | Apparent Volume of Distribution (L/kg) |

| Intravenous | - | 23.3 ± 14.0 | 95.5 ± 47.1 |

| Oral | 10 | 5.7 ± 2.1 | 28.4 ± 18.7 |

| Oral | 30 | 5.6 ± 0.8 | 24.8 ± 8.9 |

| Oral | 60 | 3.8 ± 0.7 | 17.1 ± 8.2 |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are directly linked to its interaction with specific intracellular signaling cascades. The following diagrams illustrate the primary pathways modulated by this compound in cancer and inflammation.

Caption: this compound's anti-cancer mechanism via PI3K/AKT pathway inhibition.

Caption: this compound's anti-inflammatory mechanism via AMPK/NF-κB pathway.

Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key assays used to characterize the pharmacological properties of this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol is adapted from studies evaluating this compound's effect on lung cancer cell lines.[1]

-

Objective: To determine the dose- and time-dependent cytotoxic effects of this compound.

-

Materials:

-

Human cancer cell lines (e.g., A549, H1299)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

This compound (CAS: 19716-59-7) dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 4,000-5,000 cells per well in 100 µL of culture medium.

-

Incubation: Culture the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

-

Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1.11, 3.33, 10, 30, 90 µM).[1] Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control (DMSO concentration matched to the highest OPT dose). Use at least five replicate wells for each concentration.

-

Drug Incubation: Incubate the treated plates for the desired time points (e.g., 24 and 48 hours).[1]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use non-linear regression to determine the IC50 value.

-

Western Blot Analysis of PI3K/AKT Pathway Inhibition

This protocol details the procedure for detecting changes in protein phosphorylation levels following this compound treatment.[1]

-

Objective: To confirm that this compound inhibits the PI3K/AKT signaling pathway by measuring the phosphorylation status of key proteins.

-

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: p-PI3K, PI3K, p-AKT (Ser473), AKT, GAPDH

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound (e.g., 5 µM) or vehicle control for the specified duration (e.g., 48 hours).[1]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 13,000 g for 30 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1-3 hours at room temperature to prevent non-specific antibody binding.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]

-

Detection: After final washes with TBST, add ECL substrate and capture the chemiluminescent signal using a digital imaging system. Analyze band intensity relative to total protein and loading controls.

-

DSS-Induced Murine Colitis Model

This protocol outlines a general procedure for inducing acute colitis in mice to evaluate the anti-inflammatory effects of compounds like this compound.[3][5]

-

Objective: To create an in vivo model of ulcerative colitis to assess the therapeutic efficacy of this compound.

-

Materials:

-

8-10 week old C57BL/6 or BALB/c mice

-

Dextran sodium sulfate (DSS), MW 36-50 kDa

-

This compound for oral administration

-

Standard animal housing and care facilities

-

-

Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

-

Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days. The exact concentration may need to be optimized based on the mouse strain and specific DSS batch.[6]

-

Treatment Groups: Divide mice into groups: a healthy control group (plain drinking water), a DSS-only control group, and DSS + this compound treatment groups (at various doses).

-

Drug Administration: Administer this compound or vehicle control daily via oral gavage, starting concurrently with DSS administration or as a pre-treatment.

-

Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool (Hemoccult test). Calculate a Disease Activity Index (DAI) score based on these parameters.

-

Termination and Sample Collection: At the end of the study period (e.g., day 8), euthanize the mice.

-

Endpoint Analysis:

-

Measure the length of the colon from the cecum to the anus.

-

Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

-

Homogenize colon tissue to measure cytokine levels (TNF-α, IL-1β, IL-6) by ELISA or to perform Western blot analysis for proteins in the AMPK/NF-κB pathway.

-

-

Caption: A representative workflow for evaluating this compound's properties.

Conclusion and Future Directions

This compound is a promising natural product with well-defined mechanisms of action in cancer and inflammation. Its ability to inhibit the PI3K/AKT pathway provides a strong rationale for its development as an anti-cancer agent, while its modulation of the AMPK/NF-κB axis highlights its potential for treating inflammatory conditions like IBD.

Future research should focus on several key areas to advance this compound toward clinical application:

-

Pharmacokinetics: A comprehensive pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is critically needed.

-

Binding Affinity: Determining the precise binding affinities (Kd, Ki) of this compound to its molecular targets (PI3K, AKT, AMPK) will provide a more quantitative understanding of its potency.

-

In Vivo Efficacy: Further in vivo studies in various cancer models, including patient-derived xenografts (PDXs), are necessary to confirm its anti-tumor efficacy and establish optimal dosing regimens.

-

Safety and Toxicology: A thorough toxicological evaluation is required to determine its safety profile and therapeutic window.

-

Structural Modification: Medicinal chemistry efforts could be employed to synthesize analogues of this compound with improved pharmacokinetic properties, enhanced potency, and greater target selectivity.

This guide provides a solid foundation for researchers and drug developers, summarizing the current knowledge and outlining a clear path for the continued investigation of this compound as a novel therapeutic agent.

References

- 1. This compound promotes apoptosis and protective autophagy in lung cancer cells via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound regulates proliferation and apoptosis of breast cancer cells by inhibiting PI3K/AKT signaling and its efficacy against breast cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

The Pharmacokinetics of Oxypalmatine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioavailability and Pharmacokinetics

A thorough review of published scientific literature reveals a significant lack of specific studies detailing the oral bioavailability and comprehensive pharmacokinetic parameters of Oxypalmatine in any species. While studies on related alkaloids like Palmatine exist, direct extrapolation of these values to this compound is not scientifically valid due to potential differences in physicochemical properties and metabolic pathways.

Therefore, the presentation of quantitative data in tabular format for key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), elimination half-life (t½), and absolute bioavailability is not possible at this time.

Experimental Protocols

The absence of dedicated pharmacokinetic studies on this compound means that detailed experimental protocols for its ADME assessment are not available. To provide a framework for future research, this section will outline a general methodology that is typically employed in such studies, based on standard practices in the field of pharmacokinetics.

General Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Methodology Details (Hypothetical for this compound):

-

Animal Model: Male Sprague-Dawley rats (n=6 per group) are typically used. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO): this compound is administered by oral gavage (e.g., 10 mg/kg) in a vehicle like 0.5% carboxymethylcellulose.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, separation on a C18 column, and detection using multiple reaction monitoring (MRM).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters.

Signaling Pathway Involvement

While pharmacokinetic data is scarce, several studies have investigated the molecular mechanisms of this compound's biological activity. A recurring finding is its interaction with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is frequently observed in various diseases, including cancer.

Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Studies have shown that this compound can inhibit the phosphorylation of key components of the PI3K/Akt pathway, leading to downstream effects such as the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines. This mechanism of action is a significant area of ongoing research for its potential therapeutic applications.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of this compound's biological activities, particularly its interaction with the PI3K/Akt signaling pathway. However, a critical gap exists in our knowledge of its bioavailability and pharmacokinetic profile. To advance the development of this compound as a potential therapeutic agent, dedicated and comprehensive preclinical pharmacokinetic studies are essential.

Future research should focus on:

-

In vivo pharmacokinetic studies in relevant animal models (e.g., rats, mice) to determine key parameters such as oral bioavailability, Cmax, Tmax, AUC, and elimination half-life.

-

Metabolism studies using liver microsomes and hepatocytes to identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).

-

Tissue distribution studies to understand the extent of its distribution into various organs and tissues.

-

Excretion studies to determine the primary routes of elimination from the body.

The data generated from these studies will be invaluable for establishing a clear understanding of this compound's ADME properties, enabling the design of appropriate dosing regimens for future preclinical and clinical trials, and ultimately unlocking its full therapeutic potential.

Oxypalmatine: An In-depth Technical Guide to its Early-Stage Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypalmatine (OPT), a protoberberine-type alkaloid, has emerged as a promising natural compound with significant anti-cancer potential. Early-stage preclinical research, particularly in breast and lung cancer models, has demonstrated its ability to inhibit cell proliferation, induce apoptosis, and trigger autophagy. The primary mechanism of action identified to date involves the suppression of the PI3K/AKT signaling pathway. While network pharmacology studies suggest the potential involvement of other pathways such as MAPK and VEGFA-VEGFR2, experimental validation is currently lacking. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways and experimental workflows. No clinical trials involving this compound have been registered to date, highlighting its early stage of development.

Introduction